Cas no 4938-52-7 (1-Hepten-3-ol)

1-Hepten-3-ol 化学的及び物理的性質
名前と識別子
-
- 1-Hepten-3-ol
- n-Butyl vinyl carbinol
- hept-1-en-3-ol
- 1-heptene-3-ol
- 3-hydroxyhept-1-ene
- Butyl vinyl carbinol
- heptene-1-ol-3
-
- MDL: MFCD00021940
- インチ: InChI=1S/C7H14O/c1-3-5-6-7(8)4-2/h4,7-8H,2-3,5-6H2,1H3
- InChIKey: PZKFYTOLVRCMOA-UHFFFAOYSA-N
- ほほえんだ: CCCCC(C=C)O
- BRN: 1720340
計算された属性
- せいみつぶんしりょう: 114.10400
- どういたいしつりょう: 114.104
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 4
- 複雑さ: 59.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 20.2A^2
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 0.836 g/mL at 20 °C
0.836 g/mL at 25 °C(lit.) - ゆうかいてん: 26°C (estimate)
- ふってん: 153-156 °C(lit.)
- フラッシュポイント: 華氏温度:129.2°f
摂氏度:54°c - 屈折率: n20/D 1.433(lit.)
- あんていせい: Stable. Flammable. Incompatible with strong oxidizing agents.
- PSA: 20.23000
- LogP: 1.72350
- ようかいせい: 自信がない
- FEMA: 4129 | (+/-)-1-HEPTEN-3-OL
1-Hepten-3-ol セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H226-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:UN 1987 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10-36/37/38
- セキュリティの説明: S16-S26-S36/37/39
- 福カードFコード:10-23
-
危険物標識:
- 危険レベル:3
- TSCA:Yes
- 包装等級:III
- セキュリティ用語:3
- リスク用語:R10
- 包装カテゴリ:III
- 危険レベル:3
- 包装グループ:III
1-Hepten-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00774-100g |
1-HEPTEN-3-OL |
4938-52-7 | ≥98% | 100g |
¥3788.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00774-SAmPLE |
1-HEPTEN-3-OL |
4938-52-7 | ≥98% | sample |
¥538.0 | 2024-07-19 | |
Ambeed | A412574-25g |
1-Hepten-3-ol |
4938-52-7 | 98% | 25g |
$48.0 | 2024-07-18 | |
1PlusChem | 1P003EU8-5g |
1-HEPTEN-3-OL |
4938-52-7 | 98% | 5g |
$11.00 | 2023-12-17 | |
A2B Chem LLC | AB58400-5g |
1-HEPTEN-3-OL |
4938-52-7 | 98% | 5g |
$10.00 | 2023-12-30 | |
Aaron | AR003F2K-25g |
1-Hepten-3-ol |
4938-52-7 | 98% | 25g |
$35.00 | 2025-02-10 | |
Aaron | AR003F2K-500g |
1-Hepten-3-ol |
4938-52-7 | 98% | 500g |
$556.00 | 2025-02-10 | |
eNovation Chemicals LLC | Y1291042-5g |
1-HEPTEN-3-OL |
4938-52-7 | 98% | 5g |
$65 | 2024-06-07 | |
eNovation Chemicals LLC | D112959-5g |
1-HEPTEN-3-OL |
4938-52-7 | 97% | 5g |
$180 | 2024-05-23 | |
A2B Chem LLC | AB58400-25g |
1-HEPTEN-3-OL |
4938-52-7 | 98% | 25g |
$106.00 | 2024-04-19 |
1-Hepten-3-ol 関連文献
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
10. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
関連分類
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Secondary alcohols
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Alcohols and polyols Secondary alcohols
1-Hepten-3-olに関する追加情報
Chemical Profile of 1-Hepten-3-ol (CAS No. 4938-52-7)
1-Hepten-3-ol, identified by the chemical compound code CAS No. 4938-52-7, is an organic compound belonging to the alcohol class. This linear aliphatic alcohol features a seven-carbon chain with a hydroxyl group (-OH) positioned at the third carbon, making it a secondary alcohol. The compound is characterized by its molecular formula, C7H14O, and exhibits a molecular weight of approximately 114.19 g/mol. 1-Hepten-3-ol is known for its distinctive fruity odor and is commonly utilized in various industrial and laboratory applications due to its unique chemical properties.
The synthesis of 1-Hepten-3-ol can be achieved through multiple pathways, with one of the most prominent methods being the reduction of heptanal or through the hydroformylation of 1-hexene. These synthetic routes highlight the compound's versatility in organic chemistry, allowing for its production under different conditions and scales. The compound's reactivity as a secondary alcohol makes it a valuable intermediate in the synthesis of more complex molecules, including esters, ethers, and other alcohols.
In recent years, 1-Hepten-3-ol has garnered attention in the field of specialty chemicals and pharmaceuticals. Its structural features make it a potential precursor in the development of bioactive compounds. For instance, researchers have explored its utility in generating derivatives that exhibit antimicrobial and anti-inflammatory properties. These studies leverage the compound's ability to undergo further functionalization, enabling the creation of novel molecules with therapeutic potential.
The role of 1-Hepten-3-ol in industrial applications is equally significant. It serves as a fragrance component in perfumes and cosmetics, where its pleasant aroma contributes to the sensory appeal of various products. Additionally, the compound is employed as an intermediate in the production of solvents and plasticizers, enhancing material properties in manufacturing processes. Its compatibility with other organic compounds makes it a preferred choice in formulating blends that require specific chemical behaviors.
From an environmental perspective, 1-Hepten-3-ol has been studied for its biodegradability and ecological impact. Research indicates that under certain conditions, the compound can be metabolized by microorganisms, suggesting a relatively low persistence in natural systems. This characteristic is particularly relevant in industries where environmental responsibility is a key concern, as it allows for the use of 1-Hepten-3-ol without significant long-term ecological risks.
The chemical reactivity of 1-Hepten-3-ol also positions it as a candidate for green chemistry initiatives. Its participation in catalytic processes that minimize waste and energy consumption aligns with sustainable practices. For example, enzymatic routes have been investigated for synthesizing 1-Hepten-3-ol, offering a more eco-friendly alternative to traditional chemical synthesis methods. Such advancements underscore the compound's importance not only as a chemical intermediate but also as a model for sustainable chemical manufacturing.
In conclusion, 1-Hepten-3-ol (CAS No. 4938-52-7) represents a multifaceted compound with broad applications across multiple sectors. Its unique structural attributes enable diverse synthetic pathways and functionalization opportunities, making it valuable in pharmaceutical research and industrial chemistry. Furthermore, its environmental profile supports its use in sustainable practices, reinforcing its relevance in modern chemical science.
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